Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate
Description
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a butyl chain terminating in a methanesulfonyloxy group. Its molecular formula is C₁₃H₁₈O₅S, with a molecular weight of 298.34 g/mol. The compound features:
- A methyl ester at the benzoate position.
- A 4-carbon butyl chain linking the benzene ring to a methanesulfonyloxy group (CH₃SO₂O–).
The methanesulfonyloxy group acts as a polar, electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or elimination reactions .
Properties
CAS No. |
124656-56-0 |
|---|---|
Molecular Formula |
C13H18O5S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
methyl 4-(4-methylsulfonyloxybutyl)benzoate |
InChI |
InChI=1S/C13H18O5S/c1-17-13(14)12-8-6-11(7-9-12)5-3-4-10-18-19(2,15)16/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
USSQYPSSIUMIQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCOS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the reaction of 4-hydroxybutyl benzoate with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Corresponding amines or thiols derivatives.
Scientific Research Applications
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs (Table 1) include sulfonyloxy esters and sulfones with varying substituents, as referenced in .
Table 1: Structural Comparison of Methyl 4-{4-[(Methanesulfonyl)oxy]butyl}benzoate and Analogs
| Compound Name (CAS) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | C₁₃H₁₈O₅S | Methyl ester, butyl-linked methanesulfonyloxy | 298.34 |
| Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate (98634-20-9) | C₁₆H₁₆O₅S | Ethyl ester, 4-methylphenylsulfonyloxy (tosyl) directly attached to benzoate | 320.36 |
| 2,3-Dichloro-4-(2-methyl-1,3-thiazol-4-yl)phenyl ethyl sulfone (672951-38-1) | C₁₂H₁₁Cl₂NO₂S₂ | Ethyl sulfone, dichlorophenyl-thiazole hybrid | 352.26 |
Key Differences and Implications
Ester Group and Sulfonyl Substituents
- Methyl vs. Ethyl Ester: The target compound’s methyl ester (vs.
- Methanesulfonyl vs. Tosyl Group : The methanesulfonyloxy group (CH₃SO₂O–) is less sterically hindered and more electron-withdrawing than the tosyl group (4-methylphenylsulfonyl) in 98634-20-7. This difference enhances the leaving-group ability of the methanesulfonyloxy moiety, favoring SN2 reactions .
Chain Length and Hybrid Structures
- Butyl Chain in Target Compound : The 4-carbon chain increases lipophilicity (logP ≈ 2.1) compared to analogs lacking alkyl linkers, improving membrane permeability in biological systems.
- Thiazole and Chlorine in 672951-38-1 : The dichlorophenyl-thiazole-sulfone hybrid in 672951-38-1 introduces heterocyclic aromaticity and halogenated electrophilic sites, likely enhancing binding to biological targets (e.g., enzyme inhibition) .
Reactivity and Stability
- Sulfonate Esters vs. Sulfones : Sulfonate esters (e.g., target compound) are more reactive toward nucleophilic displacement than sulfones (e.g., 672951-38-1), which are stabilized by strong S=O bonds.
- Thermal Stability : Tosyl-containing compounds (e.g., 98634-20-9) exhibit higher thermal stability due to aromatic conjugation, whereas methanesulfonyl derivatives may decompose at lower temperatures.
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